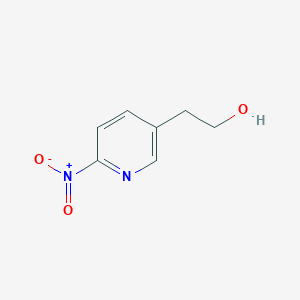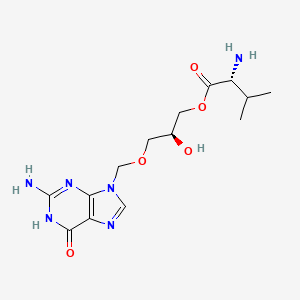
(S)-(R)-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it particularly interesting for research in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized to introduce the methoxy and hydroxypropyl groups. The final step involves the esterification of the hydroxypropyl group with 2-amino-3-methylbutanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s purine base makes it relevant for studies involving nucleic acids, such as DNA and RNA research.
Industry: It could be used in the development of new materials or as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: A nucleoside that can be converted into other nucleotides within the cell.
Uniqueness
(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H22N6O5 |
|---|---|
Poids moléculaire |
354.36 g/mol |
Nom IUPAC |
[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8-,9+/m0/s1 |
Clé InChI |
RNBGQKJHNTUYCU-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)N |
SMILES canonique |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


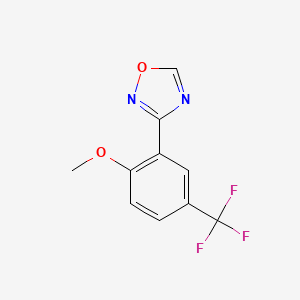
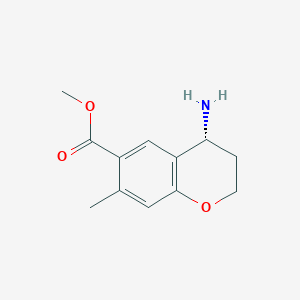
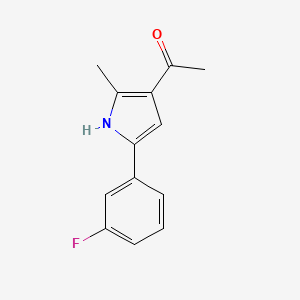

![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
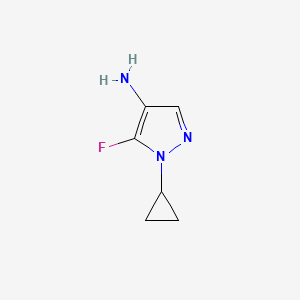
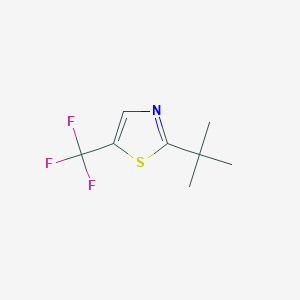
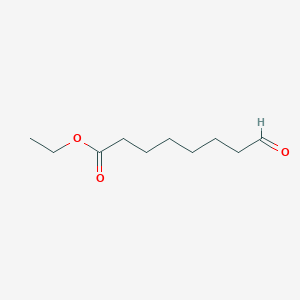
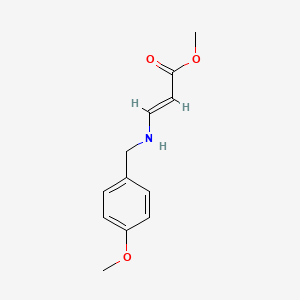
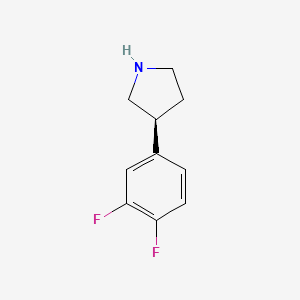
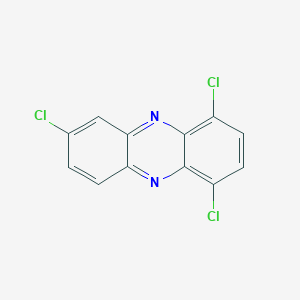
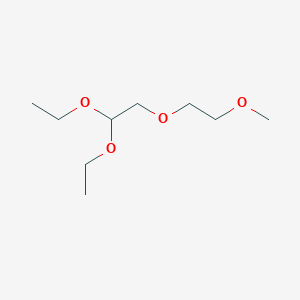
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
